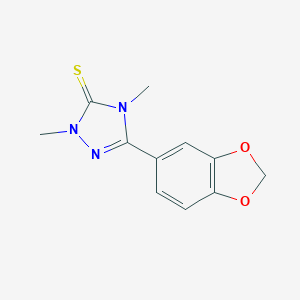

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(1,3-benzodioxol-5-yl)-2,4-dimethyl-

Beschreibung

Quinine ethylcarbonate is a derivative of quinine, an alkaloid obtained from the bark of the cinchona tree. Quinine has been historically significant for its use in treating malaria. Quinine ethylcarbonate is known for its reduced bitterness compared to quinine, making it more palatable for various applications .

Eigenschaften

CAS-Nummer |

110623-40-0 |

|---|---|

Molekularformel |

C11H11N3O2S |

Molekulargewicht |

249.29 g/mol |

IUPAC-Name |

5-(1,3-benzodioxol-5-yl)-2,4-dimethyl-1,2,4-triazole-3-thione |

InChI |

InChI=1S/C11H11N3O2S/c1-13-10(12-14(2)11(13)17)7-3-4-8-9(5-7)16-6-15-8/h3-5H,6H2,1-2H3 |

InChI-Schlüssel |

VWCOOYWSPUKLGH-UHFFFAOYSA-N |

SMILES |

CN1C(=NN(C1=S)C)C2=CC3=C(C=C2)OCO3 |

Kanonische SMILES |

CN1C(=NN(C1=S)C)C2=CC3=C(C=C2)OCO3 |

Andere CAS-Nummern |

110623-40-0 |

Synonyme |

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(1,3-benzodioxol-5-yl)-2,4-d imethyl- |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Chinin-Ethylcarbonat beinhaltet die Reaktion von Chinin mit Ethylchlorformiat. Diese Reaktion erfolgt typischerweise in Gegenwart einer Base wie Pyridin oder Triethylamin, um das Nebenprodukt Salzsäure zu neutralisieren. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse des Ethylchlorformiats zu verhindern .

Industrielle Produktionsverfahren: Im industriellen Maßstab wird Chinin hauptsächlich aus der Rinde des Chinarindenbaums durch Flüssig-Fest-Extraktionsverfahren gewonnen. Das extrahierte Chinin wird dann unter kontrollierten Bedingungen mit Ethylchlorformiat umgesetzt, um Chinin-Ethylcarbonat zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Chinin-Ethylcarbonat kann verschiedene chemische Reaktionen eingehen, darunter:

Hydrolyse: In Gegenwart von Wasser kann Chinin-Ethylcarbonat hydrolysieren und Chinin und Ethylcarbonat bilden.

Oxidation: Chinin-Ethylcarbonat kann oxidiert werden, um Chinin-N-Oxid-Derivate zu bilden.

Substitution: Die Ethylcarbonatgruppe kann unter geeigneten Bedingungen durch andere Alkyl- oder Arylgruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Wasser oder wässrige saure Lösungen.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Persäuren.

Substitution: Alkyl- oder Arylhalogenide in Gegenwart einer Base.

Hauptprodukte:

Hydrolyse: Chinin und Ethylcarbonat.

Oxidation: Chinin-N-Oxid-Derivate.

Substitution: Verschiedene Alkyl- oder Aryl-Chinin-Derivate.

Wissenschaftliche Forschungsanwendungen

Chinin-Ethylcarbonat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz in der organischen Synthese und als chirales Hilfsmittel in der asymmetrischen Synthese verwendet.

Biologie: Untersucht für seine Auswirkungen auf Geschmacksrezeptoren und seinen reduzierten Bittergeschmack im Vergleich zu Chinin.

Medizin: Untersucht für seine mögliche Verwendung bei der Behandlung von Malaria und anderen parasitären Infektionen.

Industrie: Als Aromastoff in Lebensmitteln und Getränken verwendet, da es weniger bitter ist

5. Wirkmechanismus

Der Wirkmechanismus von Chinin-Ethylcarbonat ähnelt dem von Chinin. Es stört die Fähigkeit des Parasiten, Hämoglobin abzubauen und zu verdauen, was für das Überleben des Parasiten unerlässlich ist. Diese Wirkung wird hauptsächlich durch die Hemmung der Nukleinsäure- und Proteinsynthese sowie der Glykolyse im Parasiten vermittelt .

Ähnliche Verbindungen:

Chininmonohydrochlorid: Ein bittereres Analogon von Chinin-Ethylcarbonat.

Chinindihydrochlorid: Ein weiteres Derivat von Chinin mit ähnlichen medizinischen Eigenschaften.

Chininvalerat: Verwendet wegen seiner antimalariellen Eigenschaften.

Chininglycerophosphat: Bekannt für seine Verwendung bei der Behandlung von Wadenkrämpfen

Einzigartigkeit: Chinin-Ethylcarbonat ist einzigartig durch seinen reduzierten Bittergeschmack, was es für Anwendungen geeignet macht, bei denen der Geschmack ein entscheidender Faktor ist. Diese Eigenschaft unterscheidet es von anderen Chinin-Derivaten, die oft bitterer und weniger schmackhaft sind .

Wirkmechanismus

The mechanism of action of quinine ethylcarbonate is similar to that of quinine. It interferes with the parasite’s ability to break down and digest hemoglobin, which is essential for the parasite’s survival. This action is primarily mediated through the inhibition of nucleic acid and protein synthesis, as well as glycolysis in the parasite .

Vergleich Mit ähnlichen Verbindungen

Quinine monohydrochloride: A more bitter analogue of quinine ethylcarbonate.

Quinine dihydrochloride: Another derivative of quinine with similar medicinal properties.

Quinine valerate: Used for its antimalarial properties.

Quinine glycerophosphate: Known for its use in treating leg cramps

Uniqueness: Quinine ethylcarbonate is unique due to its reduced bitterness, making it more suitable for applications where taste is a critical factor. This property distinguishes it from other quinine derivatives, which are often more bitter and less palatable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.